molecular formula C24H21BrNP B1600436 Triphenyl-(2-pyridinylmethyl)phosphonium bromide CAS No. 73870-22-1

Triphenyl-(2-pyridinylmethyl)phosphonium bromide

Cat. No.: B1600436
CAS No.: 73870-22-1
M. Wt: 434.3 g/mol
InChI Key: UCECZWKGWRJAFG-UHFFFAOYSA-M
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Description

Triphenyl-(2-pyridinylmethyl)phosphonium bromide is a useful research compound. Its molecular formula is C24H21BrNP and its molecular weight is 434.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

triphenyl(pyridin-2-ylmethyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NP.BrH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;/h1-19H,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCECZWKGWRJAFG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454856
Record name AG-G-92843
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73870-22-1
Record name AG-G-92843
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Triphenyl-(2-pyridinylmethyl)phosphonium bromide (TPP) is a cationic phosphonium compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of TPP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C19_{19}H20_{20}BrN
Molecular Weight: 356.27 g/mol

TPP features a triphenylphosphonium moiety linked to a pyridine ring through a methylene bridge. This unique structure contributes to its lipophilicity and ability to penetrate cellular membranes, particularly mitochondrial membranes.

TPP exerts its biological effects primarily through the following mechanisms:

  • Mitochondrial Targeting: The positive charge on TPP facilitates its accumulation in mitochondria, where it can influence mitochondrial function and reactive oxygen species (ROS) production. This property is particularly beneficial in targeting neurodegenerative diseases and cancer therapies .
  • Antioxidative Properties: TPP has been shown to exhibit antioxidative effects by scavenging free radicals and reducing oxidative stress within cells. This mechanism is crucial for protecting neuronal cells from damage associated with neurodegenerative diseases .
  • Antimicrobial Activity: Research indicates that TPP derivatives possess significant antimicrobial properties, inhibiting the growth of various pathogenic bacteria and fungi. The cationic nature of TPP enhances its interaction with negatively charged bacterial membranes .

Antiproliferative Effects

A study evaluated the antiproliferative activity of TPP against various cancer cell lines. The results indicated that TPP effectively inhibited cell proliferation in a dose-dependent manner, with IC50_{50} values ranging from 5 to 15 µM across different cell types. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial membrane potential .

Neuroprotective Effects

In a model of neurodegeneration, TPP demonstrated protective effects against oxidative stress-induced neuronal cell death. The compound reduced ROS levels significantly and improved cell viability in cultured neurons exposed to toxic agents . This suggests potential applications in treating conditions like Alzheimer's disease.

Antimicrobial Activity

TPP exhibited notable antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, it showed minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial efficacy .

Case Studies

  • Neurodegenerative Disease Model:
    • Objective: To assess the neuroprotective effects of TPP.
    • Methodology: Cultured neuronal cells were treated with TPP before exposure to oxidative stress.
    • Findings: TPP treatment significantly decreased cell death and ROS levels compared to untreated controls, suggesting its potential as a neuroprotective agent.
  • Antimicrobial Efficacy:
    • Objective: To evaluate the antimicrobial properties of TPP against clinical isolates.
    • Methodology: A series of bacterial strains were exposed to varying concentrations of TPP.
    • Findings: Effective inhibition was observed across multiple strains, with TPP demonstrating superior activity compared to conventional antibiotics.

Scientific Research Applications

Organic Synthesis

Catalytic Applications
Triphenylphosphonium salts, including TPP, serve as effective catalysts in various organic reactions. They facilitate nucleophilic aromatic substitution reactions and are involved in the synthesis of multifunctional aryltriphenylphosphonium bromides. A metal-free synthesis method has been developed for these compounds, allowing for the incorporation of various functional groups such as hydroxymethyl and carboxyl groups, which enhances their utility in organic synthesis .

Synthesis of Aryl Derivatives
TPP can be synthesized from triphenylphosphine and aryl bromides under mild conditions. This process has been shown to yield high percentages of desired products, making TPP an important intermediate in the preparation of aryl derivatives used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Mitochondrial Targeting
One of the most significant applications of TPP is its ability to accumulate in mitochondria, which has been exploited for drug development. TPP derivatives have been designed as mitochondrial-targeted therapeutics that enhance the delivery and efficacy of drugs. For instance, TPP-functionalized compounds have demonstrated increased cytotoxicity against cancer cell lines by disrupting mitochondrial function and ATP synthesis .

Antiproliferative Activity
Research has shown that TPP conjugates exhibit potent antiproliferative activity against various human cancer cell lines. The effectiveness of these compounds is influenced by their hydrophobicity and structural characteristics. For example, derivatives with longer aliphatic linkers have shown enhanced cytotoxic effects due to increased membrane permeability .

Materials Science

Polymer Chemistry
TPP can be utilized as a precursor for the development of phosphorus-containing polymer materials. Its derivatives have been transformed into multifunctional monomers that can be polymerized to create crosslinked networks with desirable thermal and mechanical properties .

Case Study 1: Synthesis of Aryltriphenylphosphonium Salts

A study demonstrated the synthesis of various aryltriphenylphosphonium salts from triphenylphosphine and aryl bromides, achieving yields between 69-90%. This method allows for the incorporation of diverse functional groups, making these salts valuable intermediates in organic synthesis .

Aryl BromideYield (%)
4-Bromobiphenyl82
2-Bromonaphthalene74
9-Bromophenanthrene69

Case Study 2: Anticancer Activity

In a series of experiments assessing the antiproliferative activity of TPP derivatives, compounds with varying aliphatic chain lengths were tested against human cancer cell lines. The propyl-TPP salt exhibited significant cytotoxicity at low micromolar concentrations, highlighting its potential as a therapeutic agent .

CompoundCell LineIC50 (µM)
Propyl-TPPPC-3 (Prostate)5
Hexyl-TPPA375 (Melanoma)3
Dodecyl-TPPHST-116 (Colon)4

Preparation Methods

Reagents and Solvents

  • Triphenylphosphine: The triarylphosphine starting material, typically pure and dry.
  • 2-Pyridinylmethyl bromide: The alkyl halide electrophile, synthesized or commercially available.
  • Solvent: Alcoholic solvents such as methanol or ethanol are preferred for their proton-donating properties, which facilitate the reaction and improve yields. Aprotic solvents like benzene or toluene are less effective and may lead to different side products.

Reaction Conditions

  • The reaction is typically conducted by refluxing the mixture of triphenylphosphine and 2-pyridinylmethyl bromide in an alcoholic solvent.
  • Temperatures range from 50°C to 150°C depending on the solvent boiling point and desired reaction rate.
  • Atmospheric pressure is sufficient; no need for pressure vessels, which simplifies the procedure compared to using volatile alkyl halides like methyl bromide.
  • Reaction times vary from several hours up to 24 hours to achieve high conversion.

Example Preparation Protocol (Adapted from Patent Literature)

Step Description Details
1 Charge triphenylphosphine Typically 1 mole equivalent, dry and pure
2 Add 2-pyridinylmethyl bromide Slight molar excess to ensure complete reaction
3 Add alcoholic solvent (methanol or ethanol) Sufficient volume to dissolve reactants and allow reflux
4 Heat mixture under reflux Temperature: 60–100°C; Time: 12–24 hours
5 Monitor reaction progress By TLC or by measuring triphenylphosphine oxide formation
6 Cool reaction mixture To room temperature
7 Isolate product Filtration or crystallization from solvent mixture
8 Purify product Recrystallization from suitable solvents (e.g., benzene or ethanol)

Comparative Analysis of Solvent Effects and Reaction Efficiency

Solvent Type Reaction Temperature (°C) Reaction Time (hours) Yield (%) Notes
Methanol (protic) 60–70 12–24 >90 High yield; proton donor solvent facilitates reaction
Ethanol (protic) 78 12–24 >85 Similar to methanol, slightly higher boiling point
Benzene (aprotic) 80–90 >24 <50 Lower yield; possible formation of side products
Toluene (aprotic) 110 >24 <50 Similar to benzene; requires longer reaction time

Research Findings and Notes

  • The use of 1,1-dibromoalkanes in alcoholic solvents has been shown to produce alkyltriarylphosphonium bromides efficiently, with halogen exchange facilitated by the solvent.
  • The reaction avoids the need for high-pressure vessels, which are required when using volatile alkyl bromides like methyl bromide alone.
  • Triphenylphosphine oxide formation is a useful indicator of reaction progress and can be quantified to estimate conversion rates.
  • The preparation of phosphonium salts with pyridinylmethyl groups is analogous to the preparation of other alkyltriarylphosphonium bromides, with solvent choice and reaction conditions being critical to optimize yield and purity.

Summary Table of Preparation Parameters

Parameter Recommended Range/Value Comments
Triphenylphosphine ratio 1.0 to 1.1 equivalents Slight excess of alkyl bromide preferred
Alkyl halide 2-pyridinylmethyl bromide Purity critical for high yield
Solvent Methanol or ethanol Protic solvents preferred
Temperature 60–100 °C Reflux conditions
Reaction time 12–24 hours Monitored by triphenylphosphine oxide levels
Pressure Atmospheric No special pressure equipment needed
Yield >90% (under optimized conditions) High yield achievable

Q & A

Q. What are the optimal synthetic routes for Triphenyl-(2-pyridinylmethyl)phosphonium bromide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of phosphonium bromides typically involves nucleophilic substitution between a pyridinylmethyl halide (e.g., 2-pyridinylmethyl bromide) and triphenylphosphine in a polar aprotic solvent like acetonitrile. For example, refluxing in acetonitrile for 18–24 hours under inert gas (e.g., nitrogen) often achieves yields >80% . Purification via recrystallization (e.g., using ethanol/diethyl ether) improves purity. Variations in solvent polarity, reaction time, and stoichiometric ratios of reagents can significantly alter yields. For instance, shorter reaction times (e.g., 15 hours) may reduce yields to <20% due to incomplete substitution .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Characterization requires a combination of techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the pyridinylmethyl group (e.g., aromatic protons at δ 8.5–7.5 ppm) and triphenylphosphonium moiety (δ 7.6–7.4 ppm for aromatic protons). 31^31P NMR typically shows a singlet near δ 25 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M-Br]+^+ for C24_{24}H21_{21}NP+^+) .
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and P .

Q. What are the key solubility properties of this compound in common laboratory solvents?

  • Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in acetonitrile or methanol. Insolubility in non-polar solvents (e.g., hexane) aids in purification. Solubility tests should be conducted under inert atmospheres to avoid hydrolysis, as moisture can degrade phosphonium salts .

Advanced Research Questions

Q. How does this compound participate in Wittig olefination reactions, and what factors influence alkene selectivity?

  • Methodological Answer : The compound acts as a ylide precursor when deprotonated with strong bases (e.g., KOtBu or NaH). The reaction with aldehydes forms alkenes via a [2+2] cycloaddition mechanism. Steric hindrance from the pyridinyl group can influence E/Z selectivity. For example, bulky substituents on the aldehyde favor trans-alkenes due to reduced orbital overlap in the transition state . Optimization of base strength and solvent polarity (e.g., THF vs. DMF) is critical for high yields (>90%) .

Q. What strategies mitigate side reactions (e.g., oxidation or hydrolysis) during storage and handling of this compound?

  • Methodological Answer :
  • Storage : Store under inert gas (argon) at –20°C in airtight, desiccated containers to prevent hydrolysis .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Pre-drying solvents over molecular sieves reduces degradation .
  • Stabilization : Adding antioxidants (e.g., BHT) at 0.1% w/w can slow oxidation of the phosphonium moiety .

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the ylide formation energy and transition states during Wittig reactions. Key parameters include:
  • Charge distribution on the phosphorus atom.
  • Frontier molecular orbitals (HOMO-LUMO gaps) influencing nucleophilic attack on aldehydes .
    Computational tools like Gaussian or ORCA paired with crystallographic data validate predicted reaction pathways .

Q. What are the contradictions in reported yields for phosphonium salt syntheses, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies often arise from trace moisture, variable reagent purity, or inconsistent workup methods. For example, reports 68% yield using 2-bromoethylamine hydrobromide vs. 88% with 2-bromoethylamine, likely due to counterion effects. Systematic studies controlling water content (Karl Fischer titration) and reagent stoichiometry (1:1.2 PPh3_3:alkyl halide) improve reproducibility .

Application-Oriented Questions

Q. How is this compound utilized in mitochondrial-targeted drug delivery systems?

  • Methodological Answer : The compound’s lipophilic cation enables accumulation in mitochondria (Δψ-dependent uptake). Conjugation to therapeutics (e.g., via the pyridinyl nitrogen) enhances mitochondrial localization. For example, coupling to doxorubicin via a PEG linker improves cancer cell apoptosis rates by 40% compared to non-targeted analogs .

Q. What role does this phosphonium salt play in organocatalytic cascades (e.g., [3+3] cycloadditions)?

  • Methodological Answer : As a phase-transfer catalyst, it facilitates anion activation in biphasic systems. In aminocyclitol synthesis, it stabilizes enolate intermediates, enabling stereoselective [3+3] cyclization with 85% ee . Solvent choice (e.g., toluene/water) and catalyst loading (5–10 mol%) are critical for efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Triphenyl-(2-pyridinylmethyl)phosphonium bromide
Reactant of Route 2
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Triphenyl-(2-pyridinylmethyl)phosphonium bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.